Hesperetin dihydrochalcone
Overview
Description
Hesperetin dihydrochalcone is an antioxidant flavonoid. It induces G1-phase cell cycle arrest and is also anti-inflammatory. Hesperetin suppresses NF-κB activation and reduces cholesterol biosynthesis. Hesperetin is also neuroprotective against neuronal oxidative damage .
Synthesis Analysis
Hesperetin dihydrochalcone can be synthesized from hesperetin and absolute ethyl alcohol in a reactor with a catalytic amount of platinum-iron-nickel hydroxide composite nano particles . Another method involves adding sodium hydroxide solution into raw material hesperidin, adding a Raney nickel catalyst, uniformly stirring, heating to 45 ℃, and carrying out hydrogenation reaction for 3h .Molecular Structure Analysis
The chemical formula of Hesperetin dihydrochalcone is C16H16O6. Its exact mass is 304.09 and its molecular weight is 304.300 .Chemical Reactions Analysis
Hesperetin dihydrochalcone is derived from flavonones by a ring opening reaction which occurs in the presence of alkali . The first step of transformation of neohesperidin dihydrochalcone by the human intestinal microbiota is its deglucosylation to hesperetin dihydrochalcone 4′-β-D-glucoside and subsequently to the aglycon hesperetin dihydrochalcone .Physical And Chemical Properties Analysis
Hesperetin dihydrochalcone is a chalcone derivative of NHP used as an artificial sweetener which also showed to have various pharmacological properties especially antioxidant activity .Scientific Research Applications
Synthesis and Sensory Evaluation of Dihydrochalcone Sweeteners : Hesperetin dihydrochalcone derivatives were synthesized and evaluated for their taste potency and sweetness. Despite chemical modifications, the lingering aftertaste characteristic of dihydrochalcones remained unimproved (Whitelaw & Daniel, 1991).
Degradation by Human Intestinal Bacteria : This study explored the degradation of neohesperidin dihydrochalcone by human intestinal microbiota, revealing its conversion into various metabolites, including hesperetin dihydrochalcone (Braune, Engst, & Blaut, 2005).
Development of ELISA for Dihydrochalcone Glycosides : A competitive, indirect homologous ELISA was developed for the detection of hesperetin dihydrochalcone glycosides in fermentation media (Ranganathan et al., 2013).
Sweetness of Hesperetin Dihydrochalcone Derivatives : Research on hesperetin dihydrochalcone derivatives with ω-amino acid or oligomer attachments found that the hydrophobicity of the introduced group played a significant role in the structure-sweet taste relationship (Kawai et al., 1983).
Quantification in Rat Plasma for Pharmacokinetic Studies : A sensitive method was developed for determining hesperidin and hesperetin in rat plasma, contributing to pharmacokinetic studies (Lee et al., 2017).
Dihydrochalcone Glycosides from Balanophora harlandii : This study confirmed the natural presence of hesperetin dihydrochalcone glycosides in Balanophora harlandii and identified new analogs (Prakash et al., 2020).
Separation and Quantification Method Development : A HPLC-UV method was developed for separating and quantifying hesperidin, neohesperidin, neohesperidin dihydrochalcone, and hesperetin, enhancing analytical capabilities (Chen et al., 2022).
Passive Asymmetric Transport Across Rabbit Cornea : Investigated the solubility, stability, and permeability characteristics of hesperetin across excised rabbit corneas, relevant to its potential in treating diabetic retinopathy and macular edema (Srirangam & Majumdar, 2010).
Nanocarriers for Food Fortification : This study encapsulated hesperetin in nanostructured lipid carriers for food fortification, enhancing its functionality as a natural antioxidant (Fathi & Varshosaz, 2013).
Oral Administration and Vascular Effects in Humans : Explored the bioavailability of orally administered water-dispersible hesperetin and its effect on peripheral vasodilatation in human subjects, with implications for endothelial functions (Takumi et al., 2012).
Biological Effects for Cancer and Cardiovascular Disease Prevention : Reviewed molecular mechanisms behind the effects of hesperidin and hesperetin in preventing cancer and cardiovascular diseases (Roohbakhsh et al., 2015).
properties
IUPAC Name |
3-(3-hydroxy-4-methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O6/c1-22-15-5-3-9(6-12(15)19)2-4-11(18)16-13(20)7-10(17)8-14(16)21/h3,5-8,17,19-21H,2,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWKSTZADJBEXSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)C2=C(C=C(C=C2O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90188886 | |
Record name | Hesperetin dihydrochalcone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90188886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Slightly grey solid; Bland aroma | |
Record name | 3-(3-Hydroxy-4-methoxy-phenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2280/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble to insoluble, Soluble (in ethanol) | |
Record name | 3-(3-Hydroxy-4-methoxy-phenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2280/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Hesperetin dihydrochalcone | |
CAS RN |
35400-60-3 | |
Record name | Hesperetin dihydrochalcone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035400603 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hesperetin dihydrochalcone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90188886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HESPERETIN DIHYDROCHALCONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FQ3Q8SSB7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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